molecular formula C17H20Br5NO2 B13752929 (4-(2,4,6-Tribromophenoxy)butyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide CAS No. 60723-98-0

(4-(2,4,6-Tribromophenoxy)butyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide

Cat. No.: B13752929
CAS No.: 60723-98-0
M. Wt: 669.9 g/mol
InChI Key: CCINNDIDBWPURC-UHFFFAOYSA-M
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Description

(5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromofuran ring, a dimethylamino group, and a tribromophenoxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide typically involves multi-step organic reactions. The initial step often includes the bromination of furan to obtain 5-bromofuran. This is followed by the alkylation of 5-bromofuran with a suitable dimethylaminoalkyl halide under basic conditions to form the intermediate. The final step involves the reaction of this intermediate with 2,4,6-tribromophenol in the presence of a strong base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide undergoes various chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to remove bromine atoms, leading to the formation of less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include furanones, less brominated derivatives, and substituted analogs with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent

Medicine

In medicine, (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide is investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further drug development.

Industry

In the industrial sector, this compound is used in the development of flame retardants and other materials that require high thermal stability. Its unique chemical properties make it suitable for applications in advanced materials science.

Mechanism of Action

The mechanism of action of (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide involves its interaction with cellular membranes and proteins. The bromine atoms in the compound facilitate its binding to specific molecular targets, leading to the disruption of cellular processes. In cancer cells, this compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share a similar furan ring structure but lack the extensive bromination seen in (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide.

    Dimethylaminoalkyl halides: These compounds contain the dimethylamino group but do not possess the complex aromatic structure of the target compound.

    Tribromophenol derivatives: These compounds have the tribromophenol moiety but lack the furan and dimethylamino groups.

Uniqueness

The uniqueness of (5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium bromide lies in its combination of multiple bromine atoms, a furan ring, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

CAS No.

60723-98-0

Molecular Formula

C17H20Br5NO2

Molecular Weight

669.9 g/mol

IUPAC Name

(5-bromofuran-2-yl)methyl-dimethyl-[4-(2,4,6-tribromophenoxy)butyl]azanium;bromide

InChI

InChI=1S/C17H20Br4NO2.BrH/c1-22(2,11-13-5-6-16(21)24-13)7-3-4-8-23-17-14(19)9-12(18)10-15(17)20;/h5-6,9-10H,3-4,7-8,11H2,1-2H3;1H/q+1;/p-1

InChI Key

CCINNDIDBWPURC-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)Br.[Br-]

Origin of Product

United States

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